molecular formula C8H9BrFN B3320453 (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine CAS No. 1241679-91-3

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine

Cat. No. B3320453
CAS RN: 1241679-91-3
M. Wt: 218.07
InChI Key: LISQGUAIGJDDOK-UHFFFAOYSA-N
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Description

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine, also known as 4-Br-3-F-phenethylamine, is a chemical compound that belongs to the class of phenethylamines. It is a chiral compound, meaning that it has two enantiomers, (R)- and (S)-.

Mechanism of Action

The exact mechanism of action of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine is not fully understood. However, it is believed to work by modulating the activity of certain serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, and sleep, and is the target of many antidepressant and antipsychotic drugs.
Biochemical and Physiological Effects
Studies have shown that (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine has a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a high affinity for certain serotonin receptors, making it a useful tool for studying the role of these receptors in the regulation of mood and anxiety.
However, there are also several limitations to using (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine in lab experiments. One of the main limitations is that it has not been extensively studied in humans, so its safety and efficacy are not well understood. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans, as well as to identify the optimal dosage and treatment regimen.
Another potential area of research is the role of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine in the regulation of mood and anxiety. Studies could focus on identifying the specific serotonin receptors that it targets, as well as the downstream signaling pathways that are involved.
Overall, (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine is a promising compound for scientific research. Its ability to modulate the activity of certain serotonin receptors makes it a useful tool for studying the regulation of mood and anxiety, and its potential therapeutic applications make it an area of interest for future research.

Scientific Research Applications

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine has been studied for its potential therapeutic applications. It has been shown to have affinity for certain serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. Studies have also suggested that it may have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

(1R)-1-(4-bromo-3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISQGUAIGJDDOK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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